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Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro activity of

ceftazidime against a broad spectrum of Gram-negative bacteria producing Ambler class A, C,

and some D β-lactamases.[1][2] Its combination with ceftazidime (CZA) represents a critical

therapeutic option against multidrug-resistant (MDR) pathogens. Evaluating the efficacy of

ceftazidime-avibactam in relevant animal models of infection is a cornerstone of preclinical

development, providing essential pharmacokinetic/pharmacodynamic (PK/PD) data to inform

clinical dosing strategies.

These application notes provide a summary of quantitative data and detailed experimental

protocols from key studies utilizing avibactam in various animal infection models.

Murine Pneumonia / Lung Infection Model
The murine lung infection model is crucial for evaluating antibiotic efficacy against respiratory

pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Studies often use

neutropenic mice to simulate conditions in immunocompromised patients.
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Phase 1: Preparation

Phase 2: Infection

Phase 3: Treatment & Assessment

Animal Acclimatization
(e.g., Female ICR or BALB/c mice)

Induce Neutropenia
(e.g., Cyclophosphamide injections)

Induce Pneumonia
(Intranasal or endotracheal inoculation)

Pathogen Culture
(e.g., P. aeruginosa, K. pneumoniae)

Prepare Inoculum
(Adjust to target CFU/mL)

Initiate Treatment
(e.g., 2h post-infection)

Administer CZA / Control
(Subcutaneous or IV infusion)

Monitor Animals

Euthanize & Harvest Lungs
(e.g., 24h post-treatment)

Assess Efficacy
(Lung homogenization, CFU enumeration)
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Caption: Workflow for a neutropenic murine pneumonia model.
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Pathogen
Animal
Model

CZA MIC
(μg/mL)

Dosage
Regimen
(Ceftazidim
e/Avibacta
m)

Key
Efficacy
Outcome

Reference

P. aeruginosa

(n=28)

Neutropenic

ICR Mice
4 - 64

Human-

simulated

plasma

exposures

(2g CAZ +

0.5g AVI q8h

as 2h

infusion)

>1 log10 CFU

reduction for

isolates with

MICs ≤32

μg/mL.[3]

[3][4]

K.

pneumoniae

(KPC-

producing)

Persistently

Neutropenic

Rabbits

N/A

120/30 mg/kg

IV q6h for 7

or 14 days

Significant

reduction in

bacterial

burden, lung

weights, and

hemorrhage

scores vs.

untreated

controls.[5][6]

[5][6]

P. aeruginosa
Neutropenic

Mice
4

Ceftazidime

q2h + various

Avibactam

doses (4-64

mg/kg, q2h-

q12h)

Avibactam

effect

correlated

with %fT>CT

of 1 mg/L;

more

frequent

dosing was

more

effective.[7]

[7]

K.

pneumoniae

Murine

Pulmonary

Challenge

N/A Avibactam

monotherapy

Reduced lung

bacterial

counts.[8]

[8]
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(NDM-1–

producing)

(~80 mg/kg

IP q8h)

Detailed Protocol: Neutropenic Murine Pneumonia
Model for P. aeruginosa
This protocol is synthesized from methodologies described in cited literature.[3][4][9]

Animal Preparation:

Use female ICR or BALB/c mice weighing approximately 25 g.[4][9]

Induce neutropenia by administering two intraperitoneal (IP) injections of

cyclophosphamide. The first dose (150 mg/kg) is given four days prior to infection, and the

second dose (100 mg/kg) is given one day before infection. This renders the mice

neutropenic for the duration of the experiment.

Inoculum Preparation:

Culture the desired P. aeruginosa strain overnight on appropriate agar (e.g., Tryptic Soy

Agar).

Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired

optical density.

Adjust the bacterial suspension to the target concentration (e.g., 2 x 10^8 CFU/mL) for

inoculation.[9]

Infection Procedure:

Anesthetize the mice lightly (e.g., isoflurane or 7.5% chloral hydrate).[9][10]

Inoculate a 20-50 µL bacterial suspension intranasally to induce pneumonia.[9][10] This

results in an initial lung inoculum of approximately 10^6 to 10^7 CFU.[10]

Treatment Administration:
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Initiate treatment at a defined time point, typically 2 to 3 hours post-infection.[9][10]

Administer ceftazidime-avibactam (or comparator/vehicle control) via a relevant route,

such as subcutaneous (SC) injection or intravenous (IV) infusion. Dosing regimens are

designed to simulate human plasma exposures.[3]

Efficacy Assessment:

At the end of the treatment period (e.g., 24 hours), euthanize the mice.

Aseptically remove the lungs and place them in sterile saline or PBS.

Homogenize the lung tissue using a mechanical homogenizer.

Perform serial dilutions of the lung homogenate and plate on appropriate agar to

enumerate the bacterial load (CFU/g of lung tissue).

Efficacy is determined by comparing the change in log10 CFU in treated groups relative to

untreated controls at 0-hour and 24-hour time points.[3]

Murine Sepsis (Septicemia) Model
The sepsis model evaluates an antibiotic's ability to prevent mortality from a systemic,

overwhelming infection. It is particularly useful for assessing efficacy against pathogens that

cause bacteremia.

Experimental Workflow: Murine Sepsis Model
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Phase 1: Preparation

Phase 2: Infection & Treatment

Phase 3: Outcome Assessment

Animal Acclimatization
(e.g., Female mice)

Induce Sepsis
(Intraperitoneal injection of inoculum)

Pathogen Culture
(e.g., E. coli, K. pneumoniae)

Prepare Inoculum
(Suspend in mucin for enhanced virulence)

Administer Treatment
(e.g., 1 and 4 hours post-infection)

Dose Groups:
CZA, Comparators, Saline Control

Monitor Survival
(Over 48 hours to 7 days)

Calculate ED50
(Dose protecting 50% of animals)
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Caption: Workflow for a murine sepsis model to determine ED50.

Quantitative Data Summary: Murine Sepsis Model
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Pathogen
(Resistance
Mechanism)

Animal
Model

Ceftazidime
MIC (μg/mL)

CZA 4:1
Ratio ED50
(mg/kg)

Comparator
ED50
(mg/kg)

Reference

K.

pneumoniae

(CTX-M)

Murine

Septicemia
>128 27

Piperacillin-

Tazobactam:

>90

[1][11]

E. coli (CTX-

M)

Murine

Septicemia
>128 14

Piperacillin-

Tazobactam:

>90

[1][11]

E. cloacae

(AmpC)

Murine

Septicemia
>128 2

Piperacillin-

Tazobactam:

>90

[1][11]

K.

pneumoniae

(Susceptible)

Murine

Septicemia
0.06 <1.5

Ceftazidime

alone: <1.5
[1][11]

E. coli

(Susceptible)

Murine

Septicemia
0.25 9

Ceftazidime

alone: 9
[1][11]

ED50 (50% effective dose) is reported as the dose of the antibiotic component (ceftazidime)

that protects 50% of the animals from death.[11]

Detailed Protocol: Murine Sepsis Model
This protocol is based on the methodology for determining ED50 values.[1][11]

Animal and Pathogen Preparation:

Use female mice (e.g., CD-1) weighing 18-22 g.

Culture the bacterial strain (e.g., E. coli, K. pneumoniae) overnight.

Prepare the inoculum by suspending the bacteria in a virulence-enhancing agent like 5%

hog gastric mucin. The final concentration is adjusted to be lethal within 48 hours for

untreated animals.
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Infection and Treatment:

Infect mice via an intraperitoneal (IP) injection of the bacterial suspension (typically 0.5

mL).

Group the animals (e.g., 10 mice per group) to receive different doses of the test

compounds.

Administer treatment at specified time points, commonly 1 and 4 hours post-infection.[11]

The route is typically subcutaneous (SC).

Test compounds include ceftazidime-avibactam (at a fixed 4:1 ratio), comparator

antibiotics (e.g., piperacillin-tazobactam), and a saline/vehicle control.[1]

Outcome Assessment:

Monitor the animals for mortality over a period of 4 to 7 days.

Record the number of surviving animals in each dose group.

Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from

the lethal infection, using a statistical method like log-probit analysis.[11]

Other Key Animal Models
Murine Thigh Infection Model
This localized infection model is a standard for PK/PD studies, allowing for the precise

quantification of bacterial killing in response to antibiotic exposure.

Protocol Outline: Neutropenia is induced in mice as described for the pneumonia model. A

defined inoculum of bacteria (e.g., P. aeruginosa) is injected directly into the thigh muscle.

[10] Treatment is administered, and at 24 hours, the mice are euthanized. The entire thigh

muscle is excised, homogenized, and plated for CFU enumeration to determine the change

in bacterial load.[7]

Key Findings: In this model, the efficacy of avibactam in combination with ceftazidime was

strongly correlated with the percentage of the dosing interval that the free drug concentration
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remains above a threshold concentration of 1 mg/L (%fT > CT 1 mg/liter).[7]

Rabbit Osteomyelitis Model
This model is used to evaluate treatments for deep-seated bone infections, which are

challenging to treat.

Protocol Outline: Osteomyelitis is induced in rabbits via tibial injection of a high-concentration

inoculum (e.g., 2×10^8 CFU of KPC-producing K. pneumoniae).[12] Treatment is initiated 14

days later to allow the infection to establish and is administered for 7 days.[12] Efficacy is

assessed by quantifying the bacterial load in the bone.

Key Findings: Ceftazidime-avibactam alone or in combination with other agents like colistin

or gentamicin significantly lowered bone bacterial counts compared to controls.[12] The

combination of CZA plus gentamicin achieved bone sterilization in 100% of the animals.[12]

Murine Urinary Tract Infection (UTI) Model
The UTI model simulates bladder and kidney infections and is critical for drugs intended to treat

these common infections.

Experimental Workflow: Murine UTI Model
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Phase 1: Preparation

Phase 2: Infection

Phase 3: Treatment & Assessment

Animal Acclimatization
(e.g., Female Balb/c mice)

Anesthetize Mouse

Pathogen Culture
(Uropathogenic E. coli - UPEC)

Prepare Inoculum
(Adjust to target CFU/mL in PBS)

Instill Bacterial Suspension into Bladder

Induce UTI via Transurethral Catheterization

Initiate Treatment
(e.g., 24h post-infection)

Administer CZA / Control
(Twice daily for 72h)

Euthanize & Harvest Organs
(Bladder, Kidneys, Urine)

Assess Efficacy
(Organ homogenization, CFU enumeration)

Click to download full resolution via product page

Caption: Workflow for an ascending murine urinary tract infection model.
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Protocol Outline: An ascending, unobstructed UTI is established in female mice via

transurethral catheterization and instillation of a uropathogenic E. coli (UPEC) suspension

into the bladder.[13][14] Treatment begins 24 hours post-infection and continues for a set

duration (e.g., 72 hours).[13] At the study's conclusion, urine, bladder, and kidneys are

harvested, homogenized, and plated to determine bacterial counts.[13][14]

Significance: This model allows for the evaluation of an antibiotic's ability to sterilize different

compartments of the urinary system. Studies using this model have demonstrated excellent

penetration of ceftazidime-avibactam into the renal parenchyma of rats and pigs, suggesting

that drug concentrations in the kidney interstitium are higher than in plasma.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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